丙-2-基 4-氨基-2-甲基喹啉-6-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

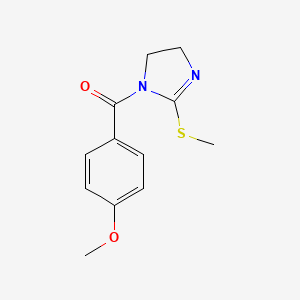

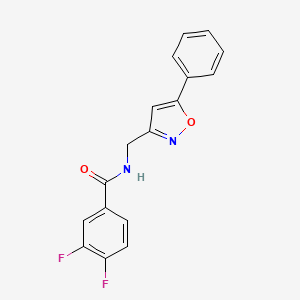

“Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” is a compound that belongs to the class of quinolines . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives like “Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” often involves classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

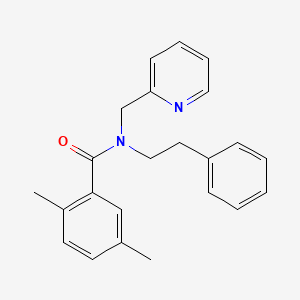

The molecular structure of “Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” is characterized by a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has a molecular formula of C10H10N2 .Chemical Reactions Analysis

The chemical reactions involving “Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” are likely to be similar to those of other quinoline derivatives. For example, quinoline derivatives can undergo various reactions at the ortho-, meta-, and para-positions of the phenyl ring .Physical And Chemical Properties Analysis

The compound “Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” has a molecular weight of 158.2 . It is soluble in methanol . The compound has a melting point of 162-166 °C (lit.) and a boiling point of 333 °C (lit.) .科学研究应用

Medicinal Chemistry: Antimalarial Agents

Quinoline derivatives like Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate have been extensively studied for their antimalarial properties. They serve as the backbone for many synthetic antimalarials, functioning by interfering with the heme detoxification pathway within the malaria parasite .

Organic Synthesis: Catalysts and Reagents

In synthetic organic chemistry, this compound can act as a catalyst or reagent in the synthesis of complex molecules. Its structure is particularly useful in facilitating reactions that form carbon-nitrogen bonds, which are crucial in the construction of a wide array of organic compounds .

Biological Research: Fluorescent Probes

Due to their fluorescent properties, compounds like Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate are used as probes in biological research. They help in visualizing and tracking biological processes in real-time under a microscope .

Pharmacology: Kinase Inhibitors

Quinoline derivatives are potential kinase inhibitors. They can modulate the activity of various kinases, which are enzymes that play a critical role in signaling pathways related to cancer and other diseases .

Agricultural Chemistry: Pesticides

The structural versatility of quinoline compounds allows them to be tailored for use as pesticides. They can be designed to target specific pests, reducing the impact on non-target species and the environment .

Environmental Science: Photocatalysts

In environmental applications, these compounds can act as photocatalysts in the degradation of pollutants. Their ability to harness light energy to initiate chemical reactions makes them valuable in purifying water and air .

Chemical Engineering: Process Optimization

Quinoline derivatives are used in chemical engineering to optimize various industrial processes. Their stability and reactivity can be leveraged to improve the efficiency and yield of chemical production .

属性

IUPAC Name |

propan-2-yl 4-amino-2-methylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8(2)18-14(17)10-4-5-13-11(7-10)12(15)6-9(3)16-13/h4-8H,1-3H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBXMQJETOGQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2974525.png)

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2974526.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2974532.png)

![methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate](/img/structure/B2974534.png)

![N-(sec-butyl)-3-[5-oxo-1-{[2-oxo-2-(propylamino)ethyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2974540.png)

![N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974541.png)